N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
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Description
Benzotriazole is a versatile and useful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . It activates the molecule toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .
Synthesis Analysis
Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . For instance, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
Benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical and Chemical Properties Analysis
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . It is a white-to-light tan solid . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .Mechanism of Action
Future Directions
Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists .
Properties
IUPAC Name |
benzotriazol-1-ylmethyl N-butylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S2/c1-2-3-8-13-12(17)18-9-16-11-7-5-4-6-10(11)14-15-16/h4-7H,2-3,8-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKAYGJSWFRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)SCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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